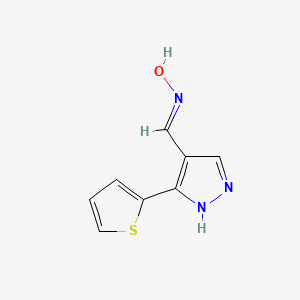

5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime

Description

5-(2-Thienyl)-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at position 5 and an oxime functional group at position 2. Its molecular formula is C₈H₇N₃OS, with a molecular weight of 193.23 g/mol . The compound is synthesized via the condensation of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions, a method analogous to related pyrazole oxime derivatives .

Propriétés

IUPAC Name |

(NE)-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-10-5-6-4-9-11-8(6)7-2-1-3-13-7/h1-5,12H,(H,9,11)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGLVUYIQYANLK-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=C(C=NN2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thienyl boronic acid reacts with a halogenated pyrazole derivative.

Formation of the Oxime: The aldehyde group on the pyrazole ring is converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated thienyl derivatives.

Applications De Recherche Scientifique

Structure and Characteristics

- Molecular Formula : C₉H₈N₂OS

- Molecular Weight : 180.24 g/mol

- IUPAC Name : 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime

The compound features a pyrazole ring substituted with a thienyl group and an oxime functional group, which enhances its reactivity and potential for biological activity.

Medicinal Chemistry

5-(2-Thienyl)-1H-pyrazole-4-carbaldehyde oxime has shown promise as a precursor for the development of novel pharmaceuticals. Its derivatives have been evaluated for various biological activities:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancers. For instance, certain derivatives demonstrated IC50 values below 10 µM, indicating potent anticancer properties .

- Anti-inflammatory Effects : Research has highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition suggests potential use in treating inflammatory diseases .

Biological Studies

The compound's biological applications extend beyond anticancer properties:

- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to cancer and inflammation .

- Antimicrobial Properties : Some studies have reported that derivatives of this compound exhibit antimicrobial activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Material Science

In addition to its biological applications, 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is being explored for its utility in material science:

- Organic Electronics : The unique electronic properties of the thienyl group make this compound suitable for applications in organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Evaluation

A series of derivatives based on 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime were synthesized and tested for their anticancer activity using the MTT assay. The results indicated a strong correlation between structural modifications and cytotoxic potency, with some compounds achieving IC50 values as low as 5 µM against HepG2 cells .

Case Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, compounds derived from 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime showed significant inhibition of COX-2 with selectivity indices exceeding those of traditional NSAIDs like celecoxib . This suggests potential for development into safer anti-inflammatory medications.

Mécanisme D'action

The mechanism of action of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime depends on its specific application:

Enzyme Inhibition: It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access.

Ligand Binding: It can coordinate with metal ions, forming stable complexes that can be used in catalysis or as sensors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Oxime Derivatives

Key Observations :

- The thiophene group in the target compound offers a balance of electronic delocalization and moderate steric bulk, contrasting with the chlorophenoxy (electron-withdrawing) or t-butylphenoxy (sterically bulky) groups in analogues .

- Synthetic routes are broadly similar, but microwave irradiation (e.g., for flavanone-pyrazole hybrids) reduces reaction times compared to traditional reflux .

Key Observations :

- The thiophene substituent in the target compound may confer broader-spectrum antimicrobial activity compared to phenoxy-substituted analogues, as seen in related 5-(2-thienyl)-1,2,4-triazoles .

- N-Pyridyl and thiazole substituents significantly enhance insecticidal activity, suggesting that electronic modulation at the oxime position is critical for pesticidal applications .

Physicochemical and Crystallographic Comparisons

- Crystal Packing: The target compound’s thiophene ring may adopt a dihedral angle of ~83° relative to the pyrazole core, similar to 5-(2-chlorophenoxy)-1,3-dimethyl-pyrazole oxime . This angle influences molecular stacking and solubility.

Activité Biologique

5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, highlighting its potential therapeutic applications, and providing data tables and case studies to illustrate its efficacy.

Chemical Structure and Properties

The molecular structure of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime can be represented as follows:

- Molecular Formula : C8H8N2OS

- Molecular Weight : 180.23 g/mol

This compound features a pyrazole ring substituted with a thienyl group and an oxime functional group, which are crucial for its biological activity.

Biological Activities

Research indicates that 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as HeLa and others. In vitro studies reveal that it can inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest .

- Anti-inflammatory Effects : Evidence suggests that the compound may exhibit anti-inflammatory properties. It has been tested in models of inflammation, showing potential in reducing edema and other inflammatory markers .

The biological activity of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. For example:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition contributes to its anti-inflammatory effects .

- Apoptotic Pathways : Research indicates that the compound can trigger apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Inhibits HeLa cell proliferation | |

| Anti-inflammatory | Reduces carrageenan-induced edema |

Table 2: Comparison with Similar Compounds

Case Studies

Several case studies highlight the potential of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in clinical applications:

- Anticancer Study : A study involving the treatment of HeLa cells with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against cancer cells .

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, showcasing its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.